Tetrachlorofluorescein

Description

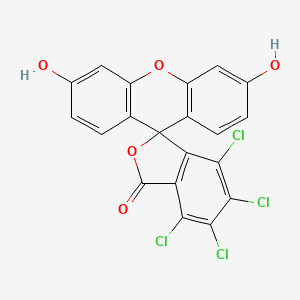

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Cl4O5/c21-15-13-14(16(22)18(24)17(15)23)20(29-19(13)27)9-3-1-7(25)5-11(9)28-12-6-8(26)2-4-10(12)20/h1-6,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPFFGGFHNZBEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=C(C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8Cl4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4038895 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6262-21-1, 26761-84-2 | |

| Record name | 4,5,6,7-Tetrachlorofluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6262-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrachlorofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006262211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachlorofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6262-21-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=726280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACHLOROFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O73WZT10BY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for Tetrachlorofluorescein

The synthesis of this compound typically involves the condensation of a substituted phthalic anhydride (B1165640) with resorcinol (B1680541). Process optimization and stringent purity control are paramount to achieving high-quality final products.

The traditional synthesis of fluorescein (B123965) and its derivatives often involves the high-temperature fusion of reactants, which can lead to sublimation of starting materials and reduced yields. A significant improvement in the synthesis of fluorescein derivatives involves the use of methanesulfonic acid as both a solvent and a Lewis acid catalyst. This method allows for milder reaction conditions and generally results in higher product yields.

A common route to 3,4,5,6-tetrachlorofluorescein involves the condensation of tetrachlorophthalic anhydride with an excess of resorcinol. The reaction is typically conducted at temperatures ranging from 185°C to 215°C. The use of excess resorcinol serves not only as a reactant but also as a solvent for the reaction.

Another established method for the synthesis of halogenated fluorescein derivatives is a solid-phase reaction. This process involves reacting fluorescein with an alkali metal halide (MX, where M is an alkali metal and X is a halogen) and an oxidizing agent, such as Oxone® (2KHSO₅·KHSO₄·K₂SO₄), at elevated temperatures, typically between 170°C and 250°C. For the synthesis of chloroderivatives, reacting fluorescein with iron(III) chloride (FeCl₃) in the solid phase at temperatures around 130°C to 160°C is also a viable method.

| Synthetic Method | Reactants | Catalyst/Solvent | Temperature | Key Optimization Parameters |

|---|---|---|---|---|

| Condensation | Tetrachlorophthalic anhydride, Resorcinol | Excess Resorcinol or Methanesulfonic Acid | 185-215°C | Molar ratio of reactants, reaction time, and temperature control are crucial for maximizing yield and minimizing by-products. |

| Solid-Phase Halogenation | Fluorescein, Alkali metal halide (e.g., NaCl), Oxone® | Solid-phase | 170-250°C | The ratio of fluorescein to the halogenating agent and the reaction temperature are key factors influencing the degree of halogenation. |

| Solid-Phase Chlorination | Fluorescein, FeCl₃ | Solid-phase | 130-160°C | Stoichiometry of reactants and precise temperature control are important for achieving the desired tetrachlorinated product. |

Achieving high purity is a critical aspect of this compound synthesis, as impurities can significantly affect its fluorescent properties and performance in downstream applications. Impurity profiling, which involves the identification, quantification, and control of impurities, is therefore essential.

Following the synthesis of 3,4,5,6-tetrachlorofluorescein via the condensation method, the reaction mixture is typically quenched with water. The crude product precipitates and is then collected by vacuum filtration. The filter cake is subsequently washed with hot water and dried. This initial purification can yield a product with a purity of approximately 91.1%.

For more rigorous purification, chromatographic techniques are employed. Column chromatography using silica (B1680970) gel is a common method for separating the desired halogenated derivative from reaction by-products and unreacted starting materials. For instance, in the synthesis of 2′,4′,5′,7′-tetrachlorofluorescein from fluorescein and FeCl₃, the products are separated by chromatography on silica gel google.comgoogle.com.

Advanced purification techniques such as pH-zone-refining counter-current chromatography have also been successfully used for the isolation and purification of halogenated fluorescein derivatives, achieving purities of around 95%. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical tools for assessing peak purity and for the detailed impurity profiling of the final product sepscience.combiomedres.us.

| Purification Step | Description | Typical Purity Achieved |

|---|---|---|

| Quenching and Filtration | The reaction mixture is treated with water to precipitate the crude product, which is then filtered and washed. | ~91.1% |

| Column Chromatography | Separation of the target compound from impurities based on differential adsorption on a stationary phase (e.g., silica gel). | >95% |

| pH-Zone-Refining Counter-Current Chromatography | A liquid-liquid partition chromatography technique effective for separating ionizable compounds. | ~95% |

Derivatization and Functionalization Strategies

The core structure of this compound can be further modified to fine-tune its properties or to enable its conjugation to other molecules. These modifications are crucial for the development of fluorescent probes and labels for a wide range of applications.

The position of halogen substituents on the fluorescein scaffold has a pronounced effect on the molecule's properties. Halogenation on the xanthene core, as in 2′,4′,5′,7′-tetrachlorofluorescein, can lead to enhanced intersystem crossing to the triplet state, which is a desirable property for photosensitizers.

Phosphoramidite (B1245037) chemistry is a cornerstone for the automated synthesis of oligonucleotides and allows for the site-specific incorporation of labels like this compound. 5'-Tetrachlorofluorescein-CE phosphoramidite (TET phosphoramidite) is a key reagent for this purpose. This derivative enables the efficient labeling of an oligonucleotide at its 5'-end aatbio.combiomol.com.

The synthesis of such phosphoramidites involves attaching a phosphoramidite moiety to the this compound core, often through a linker arm. The resulting molecule can then be used in standard automated DNA synthesizers. The phosphoramidite group reacts with the free hydroxyl group of the growing oligonucleotide chain, forming a stable phosphite triester linkage, which is subsequently oxidized to a phosphate triester. Standard cleavage and deprotection protocols, typically using ammonium hydroxide, release the this compound-labeled oligonucleotide aatbio.combiomol.com.

| Reagent | Application | Conjugation Site | Key Features |

|---|---|---|---|

| 5'-Tetrachlorofluorescein-CE Phosphoramidite (TET) | 5'-end labeling of oligonucleotides | 5'-terminus | Compatible with automated DNA synthesis; enables multicolor detection in applications like DNA sequencing. aatbio.comglenresearch.com |

The introduction of an amino group onto the this compound scaffold, or the reaction of an existing amino-functionalized fluorescein derivative, opens up a wide array of possibilities for conjugation to other molecules. Amine-reactive derivatives are commonly used to label biomolecules such as proteins and peptides.

One common strategy involves the use of amine-reactive reagents like pentafluorophenyl (PFP) esters. These esters can react with the primary ε-amino groups of lysine (B10760008) residues in proteins under slightly basic pH conditions to form stable amide bonds. While direct amino-conjugation of this compound itself is less commonly described, the principles of amino-conjugation applied to other fluorescein derivatives are highly relevant. For example, 5-aminofluorescein has been conjugated to bioactive glass through an amide bond formation, demonstrating the utility of this approach for creating functionalized materials.

Another approach is the use of isothiocyanates, such as fluorescein isothiocyanate (FITC), which react with primary amines to form a thiourea (B124793) linkage. Although FITC itself is not tetrachlorinated, this chemistry represents a fundamental technique for the amino-conjugation of fluorescein-based dyes.

Click Chemistry Approaches for Bioconjugation

Click chemistry has emerged as a powerful tool for the bioconjugation of this compound due to its high efficiency, specificity, and biocompatibility. The core principle of this approach lies in the rapid and reliable formation of a stable covalent bond between two molecules, typically an azide and an alkyne, under mild reaction conditions.

The most prominent click chemistry reaction utilized for this purpose is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the formation of a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. For the bioconjugation of this compound, this typically involves the synthesis of an azide- or alkyne-modified derivative of the dye. A commercially available example is This compound-TEG azide , which incorporates a triethylene glycol (TEG) spacer to improve solubility and reduce steric hindrance, making the azide group readily accessible for reaction with an alkyne-modified biomolecule. interchim.fr

The general scheme for CuAAC-mediated bioconjugation of this compound is as follows:

Functionalization: this compound is chemically modified to introduce either an azide or a terminal alkyne group.

Modification of Biomolecule: The target biomolecule (e.g., protein, peptide, or nucleic acid) is functionalized with the complementary reactive group (alkyne or azide).

Copper-Catalyzed Ligation: The azide-modified this compound and the alkyne-modified biomolecule are reacted in the presence of a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, to form a stable triazole-linked conjugate.

A significant advancement in this area is the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This catalyst-free click reaction utilizes a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. The elimination of the cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells and organisms. While specific research detailing the use of SPAAC with this compound is emerging, the principles and methodologies are well-established for other fluorophores and are directly applicable.

| Click Chemistry Approach | Key Features | Reactants | Catalyst |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, rapid reaction rates, forms a stable triazole linkage. | Terminal Alkyne, Azide | Copper(I) |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Catalyst-free, suitable for live-cell imaging, bioorthogonal. | Strained Cycloalkyne (e.g., DBCO), Azide | None |

Synthesis of Dendrimer-Conjugated this compound

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique architecture, featuring a central core, repeating branching units, and a high density of surface functional groups, makes them ideal scaffolds for the attachment of multiple molecules, including fluorescent dyes like this compound. The conjugation of this compound to dendrimers can lead to probes with enhanced brightness, increased solubility, and the potential for multivalency in targeted applications.

A common strategy for the synthesis of dendrimer-conjugated this compound involves the use of polyamidoamine (PAMAM) dendrimers. The synthesis typically proceeds through a divergent method, starting from a core molecule like ethylenediamine and sequentially adding layers of methyl acrylate and ethylenediamine to build up the dendritic structure generation by generation.

The conjugation of this compound to the surface of a PAMAM dendrimer can be achieved through various chemical reactions. One established method involves the reaction of the primary amine groups on the dendrimer surface with an amine-reactive derivative of this compound. While direct research on this compound is limited, extensive studies on the closely related fluorescein isothiocyanate (FITC) provide a clear blueprint for this process. In these syntheses, FITC is conjugated to the surface of PAMAM dendrimers, often after partial acetylation of some of the surface amines to control the degree of labeling and maintain solubility.

A more advanced approach leverages click chemistry to attach this compound to dendrimers. This involves functionalizing the dendrimer surface with either azides or alkynes and reacting it with a correspondingly modified this compound derivative. This method offers greater control over the conjugation process and can be used to create highly defined and multifunctional dendrimer-based probes. For instance, a dendrimer could be co-functionalized with this compound for imaging and a targeting ligand to direct the conjugate to specific cells or tissues.

| Dendrimer Generation | Number of Surface Groups (Theoretical) | Molecular Weight ( g/mol , Theoretical) |

| G0 | 4 | 517 |

| G1 | 8 | 1,430 |

| G2 | 16 | 3,256 |

| G3 | 32 | 6,909 |

| G4 | 64 | 14,215 |

| G5 | 128 | 28,826 |

| This table presents theoretical values for PAMAM dendrimers with an ethylenediamine core. |

The characterization of these dendrimer-dye conjugates is crucial to confirm successful synthesis and to understand their properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, gel permeation chromatography (GPC), and UV-Vis spectroscopy are commonly employed to determine the structure, size, and degree of labeling of the final product.

Advanced Spectroscopic and Photophysical Investigations

Comprehensive Spectroscopic Characterization

The fundamental photophysical behavior of tetrachlorofluorescein is defined by its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. These parameters collectively determine its effectiveness as a fluorescent marker.

This compound exhibits characteristic absorption and emission spectra in the visible region, typical of xanthene dyes. The absorption, or excitation, maximum (λ_abs_) and the emission maximum (λ_em_) are key identifiers of its spectral profile. Various studies have reported slightly different spectral maxima, which can be attributed to variations in solvent conditions and the specific isomer of this compound being studied. For instance, 3,4,5,6-Tetrachlorofluorescein in a Phosphate-Buffered Saline (PBS) solution shows an absorption wavelength at 509 nm. photochemcad.com Other reported values for this compound derivatives include an excitation peak at 521 nm and an emission peak at 542 nm, and an absorption maximum of 519 nm with an emission maximum at 535 nm. aatbio.comlumiprobe.com A compilation of reported spectral properties is presented below.

The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, is another critical parameter. For 3,4,5,6-Tetrachlorofluorescein in PBS, the molar extinction coefficient at 509 nm has been determined to be 65,500 M⁻¹cm⁻¹. photochemcad.com

| Photophysical Property | Reported Value | Solvent/Conditions | Reference |

|---|---|---|---|

| Absorption/Excitation Max (λabs/λex) | 509 nm | PBS | photochemcad.com |

| Absorption/Excitation Max (λabs/λex) | 519 nm | Not Specified | lumiprobe.com |

| Absorption/Excitation Max (λabs/λex) | 521 nm | Not Specified | aatbio.comglenresearch.com |

| Emission Max (λem) | 535 nm | Not Specified | lumiprobe.com |

| Emission Max (λem) | 536 nm | Not Specified | glenresearch.com |

| Emission Max (λem) | 542 nm | Not Specified | aatbio.com |

| Molar Absorptivity (ε) | 65,500 M⁻¹cm⁻¹ at 509 nm | PBS | photochemcad.com |

The fluorescence quantum yield (Φ_f_ or QY) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. atto-tec.com A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon, though in practice, this is rarely achieved due to competing non-radiative decay pathways. atto-tec.com The quantum yield is an intrinsic property of the dye's molecular structure but is also influenced by external factors such as the solvent, temperature, and pH. atto-tec.com For fluorescein (B123965) derivatives, the quantum yield is known to be significantly dependent on the substitutions on both the xanthene and phenyl rings. researchgate.net

For 3,4,5,6-Tetrachlorofluorescein, a fluorescence quantum yield of 0.65 has been reported in a PBS solution. photochemcad.com This value indicates a high fluorescence efficiency, making it a bright fluorophore suitable for various detection applications.

| Compound | Fluorescence Quantum Yield (Φf) | Solvent/Conditions | Reference |

|---|---|---|---|

| 3,4,5,6-Tetrachlorofluorescein | 0.65 | PBS | photochemcad.com |

The fluorescence lifetime (τ_f_) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is crucial for advanced fluorescence applications, including fluorescence lifetime imaging microscopy (FLIM). Similar to the quantum yield, the fluorescence lifetime of fluorescein derivatives is highly dependent on molecular structure and substitutions. researchgate.net Studies on various fluorescein derivatives have shown that while both quantum yield and lifetime are sensitive to structural changes, the ratio of the two (Φ_f_/τ_f_), which represents the radiative rate constant, often remains constant. researchgate.net For example, several fluorescein-amino acid compounds in alkaline aqueous solutions exhibit lifetimes in the range of 4.06 to 4.08 nanoseconds. mdpi.com While specific lifetime data for this compound was not found in the reviewed sources, its behavior is expected to be in line with other halogenated fluoresceins.

Environmental and Molecular Environment Effects on Photophysics

The photophysical properties of this compound are not static; they are highly sensitive to the molecule's immediate surroundings. Factors such as solvent polarity and temperature can induce significant changes in its spectral characteristics.

The extent of this shift depends on the solvent's properties, such as its dielectric constant, polarizability, and its ability to act as a hydrogen bond donor or acceptor. ijcce.ac.irmdpi.comnih.gov Protic solvents (those capable of hydrogen bonding) often induce more significant red shifts in fluorescein-type dyes compared to aprotic solvents of similar polarity. nih.gov Therefore, the spectral properties of this compound can be tuned by changing the solvent composition, a characteristic that can be exploited for sensing applications.

Temperature is another critical factor that modulates fluorescence. A spectrographic study of this compound in an alcoholic solution found that its emission peak shows a very slight, almost immeasurable, shift with changes in temperature. aps.org However, a more dramatic effect was observed upon cooling; lowering the temperature resulted in the appearance and growth of a new emission band on the red (longer wavelength) side of the main band. aps.org

More generally, for most fluorophores, fluorescence intensity tends to decrease as temperature increases. researchgate.netshimadzu.com This is because higher temperatures increase the probability of non-radiative deactivation processes (such as internal conversion and intersystem crossing), where the excitation energy is dissipated as heat rather than light. researchgate.netshimadzu.com This process is known as dynamic or thermal quenching. edinst.com The increased molecular motion and collisions at higher temperatures facilitate these non-radiative pathways. edinst.com Conversely, lowering the temperature can lead to prolonged fluorescence lifetimes and increased fluorescence intensity, as observed with many fluorescent dyes. nih.gov

Intermolecular Interactions and Excited State Dynamics

Incorporating this compound into a rigid polymeric matrix like poly(methyl methacrylate) (PMMA) significantly alters its photophysical properties compared to those in solution. researchgate.net Within the solid matrix, the dye molecules are physically constrained, which inhibits non-radiative decay pathways that are active in solution, such as rotational and vibrational relaxation. This restriction of molecular motion often leads to a notable increase in the fluorescence quantum yield and a longer fluorescence lifetime.

The polymer matrix acts as a solvent cage, isolating individual dye molecules and thereby reducing concentration-dependent effects like self-aggregation and the associated fluorescence quenching. diva-portal.org The polarity and local environment provided by the polymer chains influence the excited state energy levels of the dye, which can result in shifts in the absorption and emission maxima. While specific studies on this compound in PMMA are limited, the general principle is that the rigid environment enhances luminescence by preventing the dissipation of excitation energy through non-radiative channels. researchgate.net The specific interactions between the functional groups of the dye and the polymer can also play a role in the observed photophysics.

This compound can interact with macromolecular structures like proteins and dendrimers through both covalent and non-covalent interactions, leading to significant changes in its spectroscopic properties. These interactions are fundamental to its application as a biological probe.

Proteins: The binding of this compound to proteins, such as serum albumins, is a well-established phenomenon. nih.gov This interaction typically occurs in hydrophobic pockets or at specific binding sites on the protein surface. Upon binding, the dye's fluorescence, which may be low in aqueous solution, can be significantly enhanced. mdpi.comnih.gov This enhancement is attributed to the hydrophobic microenvironment of the protein's binding site, which protects the dye from solvent-induced quenching and restricts intramolecular motion. mdpi.com The binding process can be characterized by determining the binding constant (Ka) and the number of binding sites, often through fluorescence quenching studies. nih.govmdpi.com For example, the interaction of this compound with bovine serum albumin (BSA) has been investigated, forming the basis for sensitive protein determination methods. nih.gov

Dendrimers: Dendrimers are highly branched, well-defined macromolecules that can interact with smaller guest molecules like this compound in several ways. nih.gov The dye can be physically encapsulated within the dendritic voids (host-guest interaction) or can bind to the dendrimer's surface functional groups, often through electrostatic interactions. nih.govmdpi.com Encapsulation within the hydrophobic interior of a dendrimer, such as a polyamidoamine (PAMAM) dendrimer, shields the dye from the aqueous environment, similar to a protein binding pocket. This shielding effect typically results in an increased fluorescence quantum yield and stability. mdpi.com The nature of the dendrimer's terminal groups (e.g., amine, carboxyl) and its generation number influences the strength and type of interaction.

Supramolecular hosts, particularly cyclodextrins (CDs), are capable of forming inclusion complexes with guest molecules like this compound that fit within their hydrophobic cavities. nih.govthno.org Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a nonpolar interior. This structure allows them to encapsulate nonpolar or partially nonpolar molecules in aqueous solutions. nih.gov

The formation of an inclusion complex between this compound and a cyclodextrin, such as β-cyclodextrin, significantly modifies the dye's photophysical properties. nih.gov By sequestering the dye molecule from the bulk aqueous solution, the CD cavity provides a constrained, hydrophobic microenvironment. This environment protects the excited state of the dye from non-radiative deactivation pathways, leading to a marked enhancement of its fluorescence intensity. researchgate.netmdpi.com This stabilization is crucial for applications where a strong and stable fluorescence signal is required.

The interaction between this compound, bovine serum albumin (BSA), and β-cyclodextrin has been studied, demonstrating that the presence of β-CD can enhance the spectroscopic signal used for protein quantification. nih.gov The stoichiometry of these host-guest complexes is typically 1:1, and the strength of the interaction is quantified by the formation constant (Kf), which can be determined from spectroscopic titration data. nih.govnih.gov

Table 2: Summary of Intermolecular Interactions and Their Spectroscopic Consequences for this compound

| Interacting Species | Primary Interaction Type | Typical Effect on Fluorescence | Key Parameters |

|---|---|---|---|

| PMMA Matrix | Physical Constraint | Increase in Quantum Yield and Lifetime | Matrix Rigidity, Polarity |

| Proteins (e.g., BSA) | Hydrophobic and Electrostatic Binding | Significant Fluorescence Enhancement | Binding Constant (Ka), Number of Sites |

| Dendrimers | Encapsulation / Surface Binding | Fluorescence Enhancement, Spectral Shifts | Dendrimer Generation, Surface Groups |

| Cyclodextrins | Inclusion Complexation (Host-Guest) | Marked Fluorescence Enhancement | Formation Constant (Kf), Stoichiometry |

Theoretical and Computational Chemistry Studies

Quantum Chemical Approaches to Electronic Structure

Quantum chemical methods are fundamental to understanding the absorption and emission properties of fluorescent dyes. By solving approximations of the Schrödinger equation, these techniques can predict molecular orbital energies, electronic transition energies, and other key parameters.

Time-Dependent Density Functional Theory (TDDFT) is a widely used computational method for studying the excited states of molecules. researchgate.net It offers a balance between computational cost and accuracy, making it suitable for medium to large-sized organic dyes. rsc.org A TDDFT analysis of Tetrachlorofluorescein would involve calculating the vertical excitation energies, which correspond to the absorption maxima, and the oscillator strengths, which relate to the intensity of the absorption bands.

The choice of exchange-correlation functional and basis set is crucial for the accuracy of TDDFT calculations. For fluorescein (B123965) and its derivatives, hybrid functionals such as B3LYP are commonly employed in conjunction with basis sets like 6-311G. researchgate.net Such calculations would reveal the nature of the electronic transitions, for instance, whether they are localized excitations or involve charge transfer. A hypothetical TDDFT study on this compound might yield data on the lowest singlet excited states, as illustrated in the conceptual data table below.

Conceptual TDDFT Calculation Results for this compound

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|---|

| S1 | 2.35 | 528 | 0.85 | HOMO -> LUMO |

| S2 | 2.58 | 481 | 0.12 | HOMO-1 -> LUMO |

| S3 | 2.75 | 451 | 0.05 | HOMO -> LUMO+1 |

Note: This table is illustrative and not based on published experimental or computational data for this compound.

The absorption and emission spectra of this compound are known to be influenced by the solvent environment, a phenomenon known as solvatochromism. Computational models can predict these spectral shifts by incorporating the effect of the solvent. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant.

By performing TDDFT calculations with the PCM for a range of solvents, it is possible to simulate the solvatochromic shifts. These calculations can help to understand how the polarity and polarizability of the solvent interact with the ground and excited states of the this compound molecule, leading to either a red or blue shift in the spectra. A study on fluorescein dyes has shown that such computational approaches can provide valuable insights into the impact of solvation on absorption peaks.

Conceptual Solvatochromic Shift Data for this compound from TDDFT-PCM Calculations

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Experimental λmax (nm) |

|---|---|---|---|

| Chloroform | 4.81 | 520 | 522 |

| Ethanol | 24.55 | 525 | 526 |

| Methanol | 32.6 | 526 | 528 |

| Water | 80.1 | 530 | 532 |

Note: This table is illustrative and not based on published experimental or computational data for this compound.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. rsc.org For this compound, MD simulations can offer insights into its aggregation behavior and intermolecular interactions in solution.

In aqueous solutions, fluorescent dyes like this compound can form aggregates, which often leads to self-quenching of fluorescence. nih.gov MD simulations can be used to model the process of aggregation, revealing the preferred orientations and intermolecular forces that drive this phenomenon. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system.

By simulating a system containing multiple this compound molecules in a solvent box, one can observe the formation of dimers and larger aggregates. rsc.org Analysis of the simulation trajectories can provide information on the key intermolecular interactions, such as π-π stacking between the xanthene cores and hydrogen bonding involving the carboxyl and hydroxyl groups. Understanding these interactions is crucial for controlling the aggregation and, consequently, the fluorescent properties of the dye.

Computational Design of this compound-based Probes

Computational methods are increasingly used in the rational design of new fluorescent probes with specific properties. nih.gov By modifying the structure of this compound in silico and predicting the resulting photophysical properties, researchers can screen potential candidates before undertaking synthetic work. bham.ac.uk

The development of user-friendly software is essential for making computational chemistry accessible to a broader range of scientists. Several software packages are available that can perform the types of calculations described above, including Gaussian, ORCA, and Spartan. bham.ac.uk

Furthermore, there is a growing interest in the development of specialized software and online platforms for the prediction of photophysical properties. edinst.comcodeocean.comuci.edu These tools often employ machine learning models trained on large datasets of known fluorescent molecules to predict properties like absorption and emission wavelengths and quantum yields with high speed and accuracy. While no software is specifically dedicated to this compound, general-purpose platforms could be utilized to predict its properties and guide the design of new probes based on its scaffold. Some software, like Fluoracle®, is designed to control spectrometers and analyze photoluminescence data. edinst.com

Quantum Mechanical Interpretation of Spectroscopic Phenomena

The spectroscopic characteristics of this compound, a molecule notable for its fluorescence, are fundamentally governed by the principles of quantum mechanics. Computational chemistry provides a powerful lens through which to interpret these phenomena, offering insights into the electronic transitions that give rise to its absorption and emission spectra. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in elucidating the relationship between the molecule's electronic structure and its interaction with light.

At the heart of understanding the spectroscopic behavior of this compound are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the electronic excitation and emission wavelengths. A smaller energy gap generally corresponds to absorption at longer wavelengths.

Theoretical studies on molecules similar to this compound demonstrate that electronic transitions, particularly the one from the HOMO to the LUMO, are primarily responsible for the lowest energy absorption band in the UV-visible spectrum. This transition is typically of a π → π* character, involving the delocalized π-electron system of the xanthene core. The chlorine substituents on the benzene ring of the fluorescein structure can influence the energies of these frontier orbitals, thereby modulating the absorption and emission wavelengths.

Detailed Research Findings

Computational investigations into the photophysical properties of this compound provide detailed information on its electronic transitions. TD-DFT calculations are employed to predict the vertical excitation energies, which correspond to the maxima in the absorption spectrum, and the associated oscillator strengths, which relate to the intensity of the absorption bands.

The primary electronic transition responsible for the characteristic absorption of this compound is the S₀ → S₁ transition. This corresponds to the excitation of an electron from the ground state (S₀) to the first excited singlet state (S₁). Quantum chemical calculations reveal that this transition is predominantly a HOMO → LUMO transition. The nature and energy of this transition are sensitive to the molecular environment, particularly the polarity of the solvent.

Solvent effects are a crucial aspect of the quantum mechanical interpretation of this compound's spectroscopy. The polarity of the solvent can influence the energy levels of the HOMO and LUMO differently, leading to shifts in the absorption and emission maxima (solvatochromism). Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the solvent environment and predict these shifts. Theoretical studies on similar dyes have shown that an increase in solvent polarity can lead to a stabilization of the excited state, resulting in a red shift (bathochromic shift) of the emission spectrum.

The table below illustrates hypothetical data from a TD-DFT calculation for this compound, showcasing the primary electronic transitions.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 2.39 | 519 | 0.85 | HOMO → LUMO (95%) |

| S₀ → S₂ | 2.75 | 451 | 0.12 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 3.10 | 400 | 0.05 | HOMO → LUMO+1 (92%) |

Note: The data in this table is illustrative and based on typical results from TD-DFT calculations for similar fluorescent dyes.

The HOMO-LUMO energy gap is a key determinant of the spectroscopic properties and can be influenced by the solvent environment. The following table presents hypothetical HOMO and LUMO energies and the corresponding energy gap for this compound in different solvents, as would be determined by DFT calculations.

| Solvent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Gas Phase | -5.80 | -2.20 | 3.60 |

| Chloroform | -5.85 | -2.35 | 3.50 |

| Ethanol | -5.95 | -2.50 | 3.45 |

| Water | -6.05 | -2.65 | 3.40 |

Note: The data in this table is illustrative and demonstrates the expected trend of a decreasing HOMO-LUMO gap with increasing solvent polarity for molecules with significant charge transfer character upon excitation.

The quantum mechanical interpretation of this compound's spectroscopic phenomena, supported by computational studies, provides a detailed picture of the electronic processes that govern its interaction with light. The analysis of frontier molecular orbitals and the results of TD-DFT calculations are essential for understanding its absorption and fluorescence characteristics and how they are modulated by the molecular environment.

Advanced Applications and Methodological Contributions in Research

Nucleic Acid and Genetic Research

The application of Tetrachlorofluorescein has been particularly impactful in the study of nucleic acids, where its fluorescent properties are harnessed to detect and quantify DNA and RNA with high sensitivity and specificity.

Fluorescent Labeling of Oligonucleotides for Hybridization Probes

This compound is frequently employed for the fluorescent labeling of oligonucleotides, which then serve as hybridization probes in a variety of in vitro and in vivo applications. These TET-labeled probes are instrumental in identifying specific DNA or RNA sequences within complex biological samples. The covalent attachment of TET to an oligonucleotide allows for the detection of hybridization events through fluorescence measurement. This approach is fundamental to various research and diagnostic assays, enabling the visualization and quantification of target nucleic acid sequences.

The spectral characteristics of this compound are pivotal to its function as a fluorescent label. It exhibits an absorption maximum at approximately 521 nm and an emission maximum at around 536 nm. ucsd.edu These properties allow for effective excitation and detection using common instrumentation in molecular biology laboratories.

Table 1: Spectral Properties of this compound (TET)

| Property | Wavelength (nm) |

|---|---|

| Maximum Absorption (λmax) | 521 |

| Maximum Emission (λmax) | 536 |

Note: Interactive data will be available in the final digital version.

Application in Real-Time Polymerase Chain Reaction (PCR) Assays

A cornerstone of modern molecular biology, real-time Polymerase Chain Reaction (PCR), has significantly benefited from the use of fluorescent dyes like this compound. TET serves as a reporter dye in several types of real-time PCR probes, including TaqMan probes, Scorpion primers, and Molecular Beacons. ucsd.edu In these assays, the fluorescence of TET is initially quenched. The progression of the PCR amplification leads to a conformational change in the probe or its enzymatic cleavage, resulting in an increase in fluorescence that is directly proportional to the amount of amplified product.

TaqMan Probes: In this assay, a TET-labeled probe also contains a quencher molecule. During PCR, the 5' to 3' exonuclease activity of Taq polymerase degrades the probe, separating the TET reporter from the quencher and leading to a detectable fluorescent signal.

Scorpion Primers: These are bifunctional molecules where the primer is covalently linked to a probe. The probe element contains TET and a quencher. Following primer extension, the probe hybridizes to the newly synthesized strand, separating the fluorophore and quencher.

Molecular Beacons: These are hairpin-shaped molecules with a TET fluorophore at one end and a quencher at the other. They fluoresce only when they hybridize to their target sequence in the amplicon, which forces the hairpin to open and separates the reporter from the quencher.

For these applications, TET is often paired with a dark quencher, such as Black Hole Quencher 1 (BHQ-1), due to their excellent spectral overlap, which ensures efficient quenching and a high signal-to-noise ratio upon probe activation. ucsd.edu

Utility in Automated DNA Sequencing Technologies

The advent of automated DNA sequencing has revolutionized genomics, and fluorescent dyes are at the heart of this technology. This compound has been utilized as one of the fluorescent labels in multicolor automated DNA sequencing methods. In this context, different fluorescent dyes, each with a distinct emission spectrum, are used to label the four DNA bases (A, C, G, and T). As the fluorescently labeled DNA fragments are separated by electrophoresis, a laser excites the dyes, and a detector records the emitted fluorescence, thereby determining the DNA sequence. The specific spectral properties of TET allow for its inclusion in the set of dyes used for simultaneous four-color detection.

Structural and Functional Studies of DNA/RNA-Protein Complexes

TET-labeled oligonucleotides are also valuable tools for investigating the intricate interactions between nucleic acids and proteins. By incorporating a fluorescent probe like TET into a specific site within a DNA or RNA molecule, researchers can monitor changes in the local environment of the probe upon protein binding. Techniques such as fluorescence anisotropy and Förster Resonance Energy Transfer (FRET) can be employed to study the binding affinity, kinetics, and conformational changes that occur during the formation of DNA/RNA-protein complexes. These studies provide critical insights into the mechanisms of gene regulation, DNA replication, and other fundamental biological processes. ucsd.edu

Peptide and Protein Labeling for Bioanalytical Studies

The ability to fluorescently label peptides and proteins is crucial for a wide range of bioanalytical studies, enabling their detection, quantification, and visualization in various experimental setups.

Covalent Attachment to Peptides and Proteins

This compound can be chemically modified to include reactive functional groups that facilitate its covalent attachment to peptides and proteins. Common reactive derivatives include N-hydroxysuccinimide (NHS) esters and isothiocyanates. These derivatives readily react with primary amino groups, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, to form stable amide or thiourea (B124793) bonds, respectively.

The general process for labeling peptides and proteins with a TET derivative involves dissolving the biomolecule in a suitable buffer, typically with a slightly alkaline pH to ensure the reactivity of the amino groups. The reactive TET derivative is then added to the solution, and the mixture is incubated to allow for the conjugation reaction to proceed. Following the labeling reaction, any unreacted dye is removed through purification techniques like dialysis or size-exclusion chromatography.

The resulting TET-labeled peptides and proteins can be used in a variety of bioanalytical applications, including:

Immunoassays: Labeled antibodies are fundamental reagents in techniques like ELISA and Western blotting.

Fluorescence Microscopy: Labeled proteins can be used to visualize their subcellular localization and trafficking within living cells.

Flow Cytometry: Fluorescently tagged antibodies are used to identify and sort specific cell populations.

Protein-Protein Interaction Studies: Techniques like FRET can be used to study the proximity and interaction of two labeled proteins.

While the principles of covalent labeling are well-established, the specific protocols and reaction conditions need to be optimized for each protein and peptide to achieve the desired degree of labeling without compromising the biomolecule's biological activity.

Fluorescent Tracers and Reagents in Advanced Biological Research

This compound and its derivatives serve as valuable fluorescent tracers in biological research, enabling the visualization and analysis of dynamic cellular processes.

Live-cell imaging is a powerful tool for studying the dynamics of cellular events in real-time. researchgate.netaatbio.com Fluorescent probes are essential for these studies, allowing researchers to track the movement and interactions of molecules and organelles within living cells. nih.govehu.eusresearchgate.netrsc.orgnih.gov this compound, with its fluorescent properties, can be used to label specific cellular components or molecules of interest. Once introduced into cells, the movement and localization of the this compound-labeled entity can be monitored using fluorescence microscopy. researchgate.net This allows for the study of a wide range of cellular processes, including endocytosis, intracellular trafficking, and changes in cellular morphology. escholarship.org The use of fluorescent tracers provides high sensitivity and specificity, enabling the visualization of these processes with minimal perturbation to the cell. uwec.edu

The high quantum yield and photostability of certain fluorescent dyes contribute to the enhancement of assay sensitivity. In immunoassays, for example, replacing a colorimetric or enzymatic detection method with a fluorescent one can significantly lower the limit of detection. biocompare.comglobalbiodefense.com While specific studies detailing the use of this compound for this purpose are limited, the general principle applies. By using a this compound-conjugated antibody or antigen, the resulting signal in an immunoassay can be amplified, allowing for the detection of very low concentrations of the target analyte. nih.govbiorxiv.orgnih.gov This increased sensitivity is crucial for early disease diagnosis and for the accurate measurement of biomarkers present in minute quantities.

The accuracy of biological measurements can also be improved by using fluorescent probes. For instance, in quantitative PCR (qPCR), fluorescent probes like TET (Carboxy-2',4,7,7'-tetrachlorofluorescein) are used to monitor the amplification of DNA in real-time, providing more accurate quantification than end-point analysis. aatbio.com

Development of Chemical Sensors and Indicator Systems

This compound (TCF) and its parent compound, fluorescein (B123965), are foundational structures in the development of fluorescent sensors and indicators. Their utility stems from a core xanthene structure that exhibits intense fluorescence, which can be modulated by the surrounding chemical environment. This property allows for the design of sophisticated probes for detecting changes in pH and the presence of specific biologically relevant ions.

pH-Responsive Fluorophores

Fluorescein and its derivatives are renowned for their pH sensitivity, making them invaluable tools for measuring pH in biological systems. nih.gov The fluorescence of these compounds is dependent on their ionic form, which changes with the proton concentration of the solution. nih.gov Under basic conditions, the dianionic form of fluorescein is prominent and highly fluorescent. nih.gov As the environment becomes more acidic, protonation leads to monoanionic, neutral, and cationic forms, which are accompanied by a sharp decrease in fluorescence intensity. nih.gov

The effectiveness of a fluorescent pH indicator is often characterized by its acid dissociation constant (pKa), which defines the pH range of its greatest sensitivity. Fluorescein itself has a pKa of approximately 6.4, making it an excellent probe for pH fluctuations around the neutral domain typical of many biological systems. nih.gov Researchers have synthesized various derivatives to tune this pKa value for specific applications, such as monitoring pH within cellular organelles which can be more acidic or basic than the cytosol. thermofisher.com For instance, the widely used sensor BCECF has a pKa of 6.98, which is ideal for measuring intracellular pH that typically ranges between 6.8 and 7.4. aatbio.comthermofisher.com The development of ratiometric probes, which exhibit a shift in either excitation or emission wavelength with pH changes, allows for more precise measurements by correcting for variables like dye concentration and photobleaching. nih.govaatbio.comrsc.org

| Fluorescein Derivative | pKa Value | Optimal pH Range | Reference |

|---|---|---|---|

| Fluorescein | ~6.4 | 6.0 - 8.0 | nih.gov |

| Carboxyfluorescein (CF) | ~6.5 | Near-Neutral | thermofisher.com |

| BCFL | ~6.8 | 6.0 - 8.0 | aatbio.com |

| BCECF | 6.98 | 6.8 - 7.4 | aatbio.comthermofisher.com |

| Carboxy SNARF-1 | ~7.5 | 7.0 - 8.0 | thermofisher.com |

Sensors for Biologically Relevant Ions

The versatile fluorescein scaffold can be chemically modified to create sensors for a wide array of biologically important ions. nih.gov Research has specifically identified this compound (TCF) as the core fluorophore in the development of probes for detecting peroxynitrite (ONOO⁻) and glutathione. bath.ac.uk These probes are designed so that the target ion chemically reacts with a specific moiety on the sensor, triggering a change in the fluorescence of the TCF unit. bath.ac.uk

This design principle, where a recognition element is paired with a fluorophore, is widely applied to the broader family of fluorescein derivatives for detecting various metal ions. Small-molecule fluorescent sensors are advantageous because they can provide rapid, selective, and highly sensitive detection. frontiersin.org For example, fluorescein-based chemosensors have been engineered for the selective and sensitive detection of mercury (Hg²⁺) ions in water, with detection limits in the micromolar range. nih.govmdpi.com The mechanism often involves the ion coordinating with a ligand attached to the fluorophore, which alters its photophysical properties, leading to a "turn-on" or "turn-off" fluorescent response. frontiersin.org Similar strategies have been employed to develop probes for other ions such as copper (Cu²⁺), iron (Fe³⁺), aluminum (Al³⁺), and zinc (Zn²⁺). frontiersin.orgnih.govrsc.org

| Fluorophore Base | Target Ion/Molecule | Sensing Strategy | Reference |

|---|---|---|---|

| This compound (TCF) | Peroxynitrite (ONOO⁻), Glutathione | Single analyte detection probes | bath.ac.uk |

| Fluorescein Hydrazide | Mercury (Hg²⁺) | Chemosensor with a detection limit of 0.23 µM | nih.govmdpi.com |

| Rhodol (Rhodamine-Fluorescein Hybrid) | Mercury (Hg²⁺) | High selectivity with a detection limit of 1.4 nM | frontiersin.orgnih.gov |

| Fluorescein Derivative (Zinpyrs) | Zinc (Zn²⁺) | Photoinduced electron transfer (PET) mechanism | nih.gov |

| Rhodamine B Derivative | Copper (Cu²⁺), Aluminum (Al³⁺), Iron (Fe³⁺) | Fluorescence and colorimetric response | frontiersin.orgnih.gov |

Environmental Analytical Chemistry and Remediation

In environmental science, this compound and related dyes serve dual roles. They are employed as highly sensitive tracers for monitoring water systems and have potential applications in remediation technologies designed to break down hazardous pollutants.

Detection and Quantification of Environmental Contaminants

Fluorescent dyes are invaluable tools in environmental monitoring, particularly in hydrology and water quality assessment. chuanggekeji.com Dyes like fluorescein are used as tracers to track and visualize the flow of water through systems such as rivers and groundwater aquifers. chuanggekeji.comnih.govwikipedia.org By injecting a fluorescent tracer into a water source, researchers can monitor its path, dispersion, and dilution, which provides critical data for understanding contamination patterns and identifying pollution sources. chuanggekeji.com The intense fluorescence of these dyes allows for their detection at very low concentrations, making them highly effective for these applications. wikipedia.orgresearchgate.net

The use of a fluorescent tracer allows for real-time data collection, offering immediate insights into how contaminants might be spreading. chuanggekeji.com While a dye like this compound may not be detecting another chemical contaminant directly, it acts as a proxy to map the physical transport pathways of water. chuanggekeji.comwikipedia.org This information is crucial for building models of pollutant transport and for designing targeted remediation strategies. chuanggekeji.com The selection of a specific tracer dye depends on factors like its resistance to absorption by soil and sediment and its stability in different environmental conditions. wikipedia.org

Applications in Photocatalytic Degradation of Pollutants

Organic dyes, including xanthenes like this compound, have a role in environmental remediation through photosensitization. In this process, the dye absorbs visible light and transfers the energy to other molecules, primarily molecular oxygen, to generate highly reactive oxygen species (ROS) like singlet oxygen (¹O₂). researchgate.net These reactive species are powerful oxidizing agents that can break down persistent organic pollutants, which are often resistant to natural degradation. frontiersin.orgresearchgate.net

This mechanism is the basis for using dyes as photosensitizers in advanced oxidation processes for water treatment. researchgate.net For example, research has shown that photosensitive materials can be used to generate singlet oxygen for the degradation of hazardous phenolic compounds and other pollutants under visible or natural sunlight. researchgate.netnih.gov While specific studies detailing this compound as the primary photosensitizer in large-scale applications are not prevalent, its fundamental photophysical properties are consistent with this role. The process offers a potentially sustainable remediation technology by harnessing light energy to destroy contaminants. researchgate.net The efficiency of degradation depends on operational parameters such as pH, catalyst (photosensitizer) dose, and the concentration of the pollutant. nih.gov

Role in Photonics Research and Optical Material Development

Photonics technology utilizes photons to transmit and process information, offering advantages in speed and bandwidth over traditional electronics. sigmaaldrich.com Organic dyes such as this compound are of significant interest in this field due to their strong light absorption and emission properties, which can be harnessed for the development of novel optical materials and devices. photonicsresearchgroup.orgeie.gr

Research has explored the non-linear optical (NLO) properties of fluorescein dye when doped into polymer thin films, sometimes enhanced with nanoparticles. mdpi.com Such composite materials exhibit changes in their optical characteristics, including a redshift in their absorption peaks and modifications to their nonlinear refractive index and absorption coefficient. mdpi.com These tunable properties are critical for developing advanced optical devices. mdpi.com The investigation of these materials often involves techniques like Z-scan to measure their NLO response, revealing phenomena such as self-defocusing lensing. mdpi.com

The integration of organic molecules into photonic structures is a key area of research. lehigh.edunanophotonics-journal.comlcsoftmatter.com For instance, filling the core of photonic crystal fibers with organic compounds like carbon tetrachloride is a strategy used to engineer their optical properties, such as chromatic dispersion and nonlinearity, for applications like supercontinuum generation. vnu.edu.vn The excellent photophysical properties of dyes like this compound make them candidates for use as a gain medium in lasers, in optical sensors, and as components in other photonic integrated circuits. eie.gr

| Material | Maximum Absorption Wavelength (λmax) | Measurement Technique | Application Area | Reference |

|---|---|---|---|---|

| Fluorescein in Ethanol | 497 nm | UV-VIS Spectrometry | Baseline characterization | mdpi.com |

| Fluorescein + PVA Film | Redshifted vs. solution | UV-VIS Spectrometry | Optical materials | mdpi.com |

| Fluorescein + PVA + Al₂O₃ NPs Film | Further Redshifted | UV-VIS Spectrometry, Z-scan | Non-linear optics, Advanced optical devices | mdpi.com |

Future Research Perspectives and Emerging Areas

Integration with Advanced Nanoscience and Nanotechnology

The convergence of fluorescent dye chemistry with nanoscience offers promising avenues for the development of novel nanomaterials with enhanced functionalities. While the direct use of tetrachlorofluorescein in nanoparticle synthesis is an emerging area, the principles established with similar dyes suggest a strong potential for its integration into nanostructures for various applications.

Fluorescent nanomaterials are at the forefront of bioimaging research due to their superior photostability and tunable emission spectra compared to conventional organic dyes. researchgate.net The functionalization of nanoparticles, such as gold or magnetic nanocrystals, with fluorescent dyes is a common strategy to create probes for targeted imaging and sensing. mdpi.comfrontiersin.org For instance, techniques involving the coating of nanoparticles with fluorescent dye-doped silica (B1680970) shells create stable and robust imaging agents. scilit.com Given its notable chemical stability and strong fluorescence, this compound is an excellent candidate for incorporation into such nanosystems.

Future research may focus on several key areas:

Synthesis of Dye-Functionalized Nanoparticles: Developing methods to directly conjugate this compound onto the surface of nanoparticles or encapsulate it within nanocarriers. This could involve leveraging the carboxyl group of the molecule for covalent attachment to appropriately functionalized nanoparticle surfaces.

Fluorescent Nanosensors: Creating hybrid materials where the fluorescence of this compound is modulated by the nanoparticle's interaction with a specific analyte. The nanoparticle can serve as a scaffold and sometimes as a quencher or enhancer of the dye's fluorescence, enabling sensitive detection of biological molecules or environmental contaminants.

Theranostic Nanoplatforms: Integrating this compound into multifunctional nanoparticles that combine diagnostic imaging with therapeutic capabilities. For example, it could be co-loaded with a drug into a nanocarrier, allowing for simultaneous visualization of drug delivery and therapeutic action. The principles of creating such theranostic agents are well-established, with various nanomaterials being explored for this purpose. mdpi.com

The development of this compound-based nanomaterials represents a significant step toward creating next-generation probes for sensitive and specific biological detection and imaging.

Innovations in Multi-modal Imaging Probes

Multi-modal imaging, which combines the strengths of two or more imaging techniques (e.g., fluorescence, MRI, PET, CT), is a powerful strategy for obtaining comprehensive diagnostic information. nih.govmdpi.com A single, multi-modal probe ensures that the signals from different modalities are co-localized, providing a more accurate picture of the biological target. nih.gov

Fluorescent dyes are a critical component in many multi-modal probes, providing high-resolution optical information that complements the anatomical or functional data from other modalities like MRI or PET. frontiersin.org this compound, with its robust fluorescence, is a strong candidate for inclusion in such probes. Although specific multi-modal probes based on this compound are still in early research phases, the design principles are well-established.

Key research directions include:

OFI/MRI Probes: Designing conjugates where this compound is linked to a paramagnetic metal chelate (e.g., a Gd-DOTA complex). This would create a dual-modal agent capable of providing optical fluorescence (OFI) for high-resolution surface imaging or microscopy and magnetic resonance imaging (MRI) for deep-tissue anatomical imaging. nih.gov

OFI/PET Probes: Synthesizing probes that incorporate this compound for optical detection and a radionuclide for Positron Emission Tomography (PET) imaging. nih.gov This combination is particularly promising for applications like image-guided surgery, where pre-operative PET scans can locate a tumor, and intra-operative fluorescence imaging can guide its precise removal. rsc.org

Targeted Multi-modal Probes: Attaching the this compound-based multi-modal probe to a targeting ligand, such as an antibody or peptide, to ensure specific accumulation in diseased tissues, thereby enhancing the target-to-background signal ratio. imagingcdt.com

The development of such agents would allow researchers and clinicians to visualize biological processes across different scales, from the whole-body level down to the cellular level. nih.gov

High-Throughput Screening Platform Development

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify potential therapeutic agents. protocols.io Fluorescence-based assays are dominant in HTS due to their high sensitivity, ease of automation, and adaptability to miniaturized formats. researchgate.netnih.gov

Fluorescein (B123965) and its derivatives have a long history of use in developing fluorescent probes for HTS. nih.gov For example, the calcium indicator Fluo-3, a fluorescein derivative, is widely employed in HTS to screen for compounds that modulate calcium signaling pathways. nih.gov The stable and bright fluorescence of this compound makes it a highly suitable fluorophore for the development of novel HTS assays.

Future development in this area could involve:

Activity-Based Probes: Designing this compound-based probes that are chemically "caged" or quenched, which then release the fluorescent signal upon interaction with a specific enzyme. Such probes would allow for the direct screening of enzyme inhibitors or activators.

Cell-Based Assays: Using this compound to label cells or cellular components to monitor changes in cell health, morphology, or function in response to test compounds. nih.gov Its use as a stable fluorescent tracer is well-suited for such applications. chemimpex.com

Assay Miniaturization: The high fluorescence quantum yield of this compound is advantageous for miniaturizing assays into 384-well or 1536-well plate formats, which reduces reagent costs and increases throughput. uantwerpen.be

The inherent properties of this compound can be exploited to create robust and sensitive assays for discovering new drug candidates and chemical probes to study biological systems.

Interdisciplinary Research in Chemical Biology and Materials Science

The interface between chemical biology and materials science is a fertile ground for innovation, where synthetic molecules are integrated with advanced materials to create new tools for biological research. This compound and its derivatives are prime examples of molecules that bridge these disciplines.

In chemical biology, the focus is on using small molecules to probe and manipulate biological systems. Fluorescein derivatives are workhorse fluorophores in this field, used for labeling proteins, nucleic acids, and other biomolecules. nih.gov The addition of chloro substituents, as in this compound, tunes the spectral properties and pH sensitivity of the fluorescein core, allowing for the creation of tailored probes. nih.gov For example, 2′,4,7,7′-tetrachlorofluorescein (TET) has been a traditional dye used in automated DNA sequencing. nih.gov

From a materials science perspective, these functional dyes can be incorporated into polymers, hydrogels, or solid-state sensors. This integration creates "smart" materials whose optical properties change in response to specific biological or chemical stimuli.

Emerging interdisciplinary research includes:

Biosensor Development: Immobilizing this compound within a polymer matrix or onto a solid support to create reusable sensors for pH or specific ions.

Smart Biomaterials: Developing this compound-functionalized hydrogels or scaffolds for tissue engineering, where the fluorescence can be used to monitor changes in the local microenvironment, such as pH shifts associated with cell metabolism.

Advanced Staining Agents: The use of this compound as a stable staining agent in histology for identifying specific cell types or pathological features in tissue samples represents a direct application at the intersection of materials (tissues) and chemical probes. chemimpex.com

The continued collaboration between chemical biologists and materials scientists will undoubtedly lead to novel applications for this compound, from advanced diagnostics to functional biomaterials.

Q & A

Q. What are the standard protocols for synthesizing Tetrachlorofluorescein, and how can purity be validated?

this compound is synthesized via condensation of resorcinol with tetrachlorophthalic anhydride under acidic conditions (e.g., sulfuric acid). Post-synthesis, purification is achieved through recrystallization in ethanol. Purity validation requires high-performance liquid chromatography (HPLC) using a C18 column with a methanol/water mobile phase (0.1% trifluoroacetic acid) and mass spectrometry (MS) to confirm molecular weight (470.09 g/mol) and structural integrity .

Q. How is this compound utilized in fluorescence-based detection of biomolecules?

this compound is widely used as a fluorescent tracer in DNA sequencing via 5′-end labeling. Its phosphoramidite derivative (e.g., 5′-Tetrachlorofluorescein-CE phosphoramidite) enables covalent attachment to oligonucleotides during solid-phase synthesis . Additionally, succinimidyl ester derivatives facilitate protein conjugation for fluorescence microscopy and flow cytometry .

Q. What methods are recommended for quantifying this compound concentration in solution?

Quantification is typically performed using UV-Vis spectroscopy (absorption maxima ~495 nm; extinction coefficient ε ≈ 75,000 M⁻¹cm⁻¹) . For fluorescence-based assays, prepare calibration curves using serial dilutions in buffered solutions (e.g., pH 8.0 Tris-EDTA) and measure emission intensity at ~520 nm .

Advanced Research Questions

Q. How can fluorescence efficiency of this compound be optimized in varying pH environments?

Fluorescence intensity is pH-sensitive due to the phenolic hydroxyl groups. Optimal emission occurs between pH 7.5–9.0. For acidic conditions (pH < 6), use borate or phosphate buffers to stabilize the dye. Titration experiments with fluorescence readouts at incremental pH values are recommended to determine environment-specific efficiency .

Q. What strategies mitigate spectral overlap when using this compound with other fluorophores (e.g., HEX, TAMRA)?

To resolve spectral overlap:

Q. How should researchers address discrepancies in fluorescence data obtained with this compound?

Common discrepancies arise from photobleaching, batch variability, or environmental factors. Mitigation strategies include:

- Adding antifade reagents (e.g., p-phenylenediamine) to slides.

- Validating dye aliquots via absorbance/fluorescence ratios.

- Replicating experiments under controlled temperature/pH conditions. Statistical analysis (e.g., ANOVA) should be applied to assess reproducibility .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.